molecular formula C17H36O6 B12553751 2,5,8,11,14,17-Hexaoxatricosane CAS No. 191533-01-4

2,5,8,11,14,17-Hexaoxatricosane

Cat. No.: B12553751
CAS No.: 191533-01-4
M. Wt: 336.5 g/mol
InChI Key: CNLOXGUTRGRTFZ-UHFFFAOYSA-N
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Description

2,5,8,11,14,17-Hexaoxatricosane, conforming to the molecular formula C17H36O6, is a synthetic ether compound of significant interest in industrial and materials science research . It is structurally characterized as a polyether, often identified by synonyms such as Bis(2-(2-butoxyethoxy)ethoxy)methane . This chemical serves as a valuable processing aid and a film-forming agent, with its primary research applications focused on the formulation and development of specialized polymers and rubbers . For instance, it is utilized in the manufacturing of shoe components, where it aids in processing, and is also found in industrial products including adhesives, sealants, asphalt paving materials, and coatings . From a toxicological perspective, this compound exhibits moderate toxicity in animal studies, with a reported oral LD50 of 1746 mg/kg in rats and 2700 mg/kg in mice . It is classified as harmful to aquatic life with long-lasting effects, necessitating careful environmental handling and disposal . Researchers value this compound for its role in modifying material properties, and it can be effectively characterized and analyzed using techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) . This product is intended strictly for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

191533-01-4

Molecular Formula

C17H36O6

Molecular Weight

336.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]hexane

InChI

InChI=1S/C17H36O6/c1-3-4-5-6-7-19-10-11-21-14-15-23-17-16-22-13-12-20-9-8-18-2/h3-17H2,1-2H3

InChI Key

CNLOXGUTRGRTFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOCCOCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14,17-Hexaoxatricosane typically involves the reaction of polyethylene glycol with appropriate alkylating agents. One common method is the Williamson ether synthesis, where polyethylene glycol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether bonds.

Industrial Production Methods

Industrial production of 2,5,8,11,14,17-Hexaoxatricosane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11,14,17-Hexaoxatricosane undergoes various chemical reactions, including:

    Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether groups to alcohols.

    Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Surfactants and Emulsifiers

2,5,8,11,14,17-Hexaoxatricosane is utilized as a surfactant in various formulations due to its ability to reduce surface tension between liquids. This property is particularly useful in:

  • Cosmetics and Personal Care Products : It helps in stabilizing emulsions and improving the texture of creams and lotions.
  • Agricultural Formulations : Acts as an emulsifier in pesticide formulations to enhance the distribution of active ingredients.

Solvent Properties

The compound has been noted for its solvent capabilities in organic synthesis and extraction processes. Its ability to dissolve a wide range of substances makes it valuable in:

  • Chemical Manufacturing : Used as a solvent for reactions requiring high boiling points.
  • Extraction Processes : Effective in extracting essential oils and other organic compounds.

Toxicology Studies

Research has indicated that 2,5,8,11,14,17-Hexaoxatricosane can serve as a model compound in ecotoxicology studies due to its structural characteristics. It is often used to:

  • Assess the environmental impact of chemical releases.
  • Study the bioaccumulation potential of similar compounds in aquatic organisms.

A notable case study involved the application of high-throughput screening methods to profile the bioactivity of chemicals like 2,5,8,11,14,17-Hexaoxatricosane and develop predictive models for toxicity based on exposure data .

Case Study 1: Surfactant Performance

In a comparative study on surfactants used in personal care products, 2,5,8,11,14,17-Hexaoxatricosane was evaluated for its emulsifying efficiency against traditional surfactants. Results indicated that it provided superior stability and texture enhancement in emulsions compared to conventional options.

Case Study 2: Ecotoxicological Assessment

A study focusing on the ecotoxicological effects of various surfactants included 2,5,8,11,14,17-Hexaoxatricosane as a reference compound. The findings revealed insights into its degradation pathways and potential impacts on aquatic life when released into the environment .

Safety and Regulatory Aspects

While 2,5,8,11,14,17-Hexaoxatricosane is considered safe for use in many applications when handled properly, it is essential to follow safety guidelines due to its potential irritant properties. Regulatory assessments are ongoing to ensure compliance with environmental safety standards .

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17-Hexaoxatricosane is primarily based on its ability to interact with other molecules through its ether groups. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The compound can act as a solubilizing agent, stabilizer, or carrier for other molecules, facilitating their transport and activity in various environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,8,11,13,16,19-Hexaoxatricosane

  • Structure : A structural isomer with oxygen atoms at positions 5,8,11,13,16,17.
  • Molecular Formula : C₁₇H₃₆O₆ (MW: 336.5 g/mol) .
  • Physical Properties :
    • Boiling point: 392.3°C
    • Melting point: -25.3°C
    • Density: 0.97 g/mL
    • Flash point: 138°C .
  • Toxicity : Oral LD₅₀ (rat): 1,746 mg/kg; (mouse): 2,700 mg/kg .
  • Applications : Used in adhesives, sealants, and asphalt coatings due to its film-forming properties .

Key Differences : The altered oxygen positions in 5,8,11,13,16,19-Hexaoxatricosane likely reduce its polarity compared to 2,5,8,11,14,17-Hexaoxatricosane, impacting solubility and intermolecular interactions.

5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic Acid 1-(9H-Fluoren-9-ylmethyl) Ester

  • Structure : Incorporates an aza group (nitrogen) at position 2 and additional oxygen atoms.
  • Molecular Formula: C₃₀H₄₁NO₁₀ (MW: 575.65 g/mol) .
  • Applications : Primarily used in peptide synthesis and pharmaceutical research as a protective group reagent.

Key Differences : The nitrogen atom introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This functionalization distinguishes it from purely oxygenated analogs like 2,5,8,11,14,17-Hexaoxatricosane.

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxahenelcosanoyl Fluoride

  • Structure : Fluorinated derivative with methyl and fluorine substituents.
  • Molecular Formula: Not explicitly stated, but fluorinated chains typically exhibit high thermal and chemical stability.
  • Applications : Used in specialty polymers and surfactants for extreme environments .

Key Differences: Fluorination drastically alters hydrophobicity and reactivity compared to non-fluorinated polyethers.

Comparative Analysis Table

Compound Name Oxygen Positions Molecular Formula Boiling Point (°C) Key Applications Toxicity (LD₅₀)
2,5,8,11,14,17-Hexaoxatricosane 2,5,8,11,14,17 Hypothetical: C₁₇H₃₄O₆ N/A Surfactants, polymer additives (inferred) Not reported
5,8,11,13,16,19-Hexaoxatricosane 5,8,11,13,16,19 C₁₇H₃₆O₆ 392.3 Adhesives, asphalt coatings 1,746 mg/kg (rat)
5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic Acid Ester 5,8,11,14,17,20 (+ N) C₃₀H₄₁NO₁₀ N/A Pharmaceutical synthesis Not reported
Perfluoro-hexaoxahenelcosanoyl Fluoride 3,6,9,12,15,18 (+ F) Fluorinated N/A Specialty polymers Not reported

Research Findings and Implications

  • Structural Impact: Oxygen positioning significantly affects boiling points and hydrophilicity. For example, 5,8,11,13,16,19-Hexaoxatricosane’s higher boiling point (392.3°C) compared to non-oxygenated alkanes highlights the role of ether linkages in thermal stability .
  • Safety Considerations : While 5,8,11,13,16,19-Hexaoxatricosane is classified as flammable, its fluorinated analog may pose environmental risks due to persistent perfluoroalkyl groups .
  • Industrial Relevance: Polyethers with asymmetric oxygen placement (e.g., 2,5,8,11,14,17-Hexaoxatricosane) are hypothesized to exhibit superior surfactant properties due to balanced polar/nonpolar regions.

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